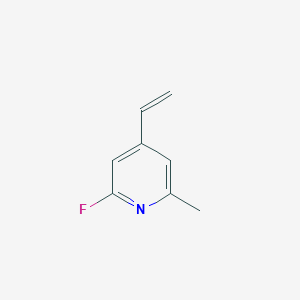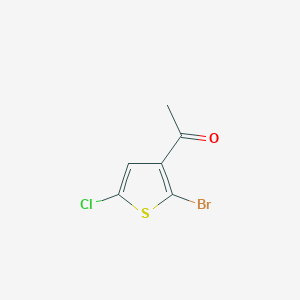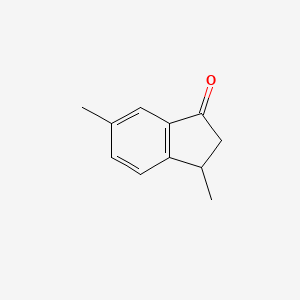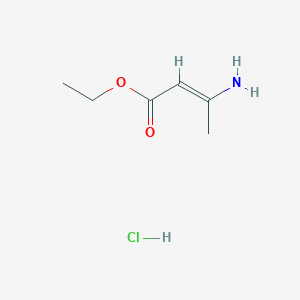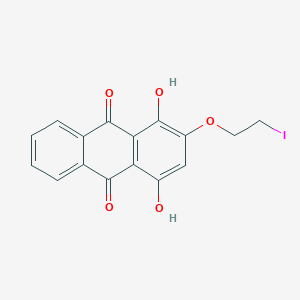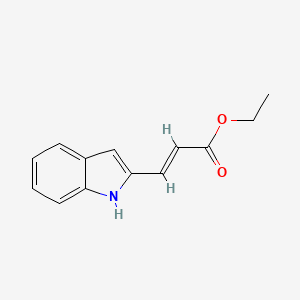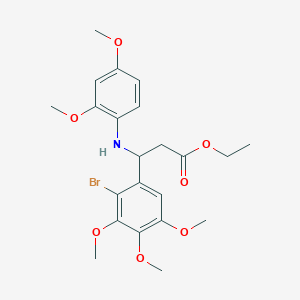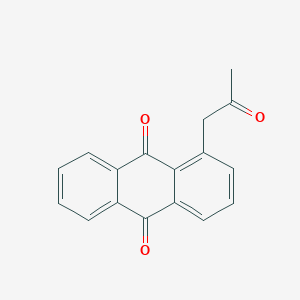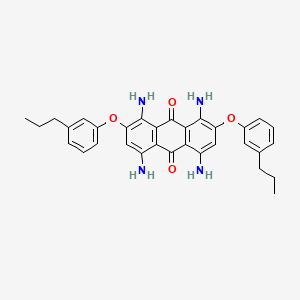
1,4,5,8-Tetraamino-2,7-bis(3-propylphenoxy)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,8-Tetraamino-2,7-bis(3-propylphenoxy)anthracene-9,10-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its anthracene-9,10-dione core, which is substituted with amino groups and propylphenoxy groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,7-bis(3-propylphenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method starts with the preparation of the anthracene-9,10-dione core, followed by the introduction of amino groups at the 1,4,5,8 positions. This can be achieved through nitration followed by reduction. The final step involves the substitution of the 2,7 positions with 3-propylphenoxy groups, which can be done using nucleophilic aromatic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetraamino-2,7-bis(3-propylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The propylphenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1,4,5,8-Tetraamino-2,7-bis(3-propylphenoxy)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(3-propylphenoxy)anthracene-9,10-dione involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the anthracene core can intercalate with DNA, affecting its function. The propylphenoxy groups may enhance the compound’s solubility and facilitate its interaction with cellular membranes .
Comparison with Similar Compounds
Similar Compounds
1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione: Similar structure but with methyl groups instead of propyl groups.
2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione: Contains hydroxyl groups instead of phenoxy groups.
Uniqueness
1,4,5,8-Tetraamino-2,7-bis(3-propylphenoxy)anthracene-9,10-dione is unique due to the presence of propylphenoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s solubility and reactivity, making it suitable for specific applications that similar compounds may not be able to achieve .
Properties
CAS No. |
88600-69-5 |
|---|---|
Molecular Formula |
C32H32N4O4 |
Molecular Weight |
536.6 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2,7-bis(3-propylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C32H32N4O4/c1-3-7-17-9-5-11-19(13-17)39-23-15-21(33)25-27(29(23)35)32(38)28-26(31(25)37)22(34)16-24(30(28)36)40-20-12-6-10-18(14-20)8-4-2/h5-6,9-16H,3-4,7-8,33-36H2,1-2H3 |
InChI Key |
PANWESYFMISZRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=CC(=C5)CCC)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


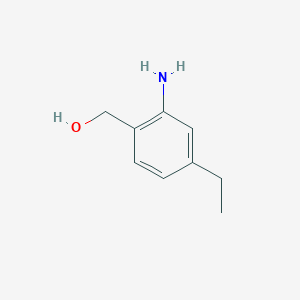
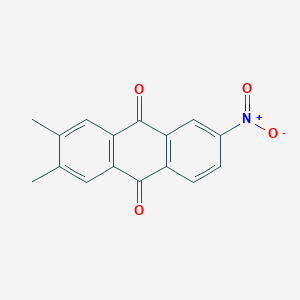
![Imidazo[1,2-a]quinoxaline-1-carboxylicacid](/img/structure/B15248663.png)
![1-Amino-4-hydroxy-2-[(prop-2-en-1-yl)oxy]anthracene-9,10-dione](/img/structure/B15248667.png)
